A Technical Guide to the Chemical Properties and Structure of Thiophen-3-ol
A Technical Guide to the Chemical Properties and Structure of Thiophen-3-ol
Abstract: This technical guide provides an in-depth examination of thiophen-3-ol (CAS: 17236-59-8), a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document elucidates the core chemical properties, molecular structure, and notable reactivity of thiophen-3-ol. A central focus is its existence as a tautomeric equilibrium between the enol (thiophen-3-ol) and keto (thiophen-3(2H)-one) forms, a phenomenon that dictates its stability and reactivity. This guide summarizes key quantitative data, details experimental protocols for its derivatization, and presents visualizations of its chemical structure and reaction workflows to support advanced research and development applications.
Core Chemical and Physical Properties
Thiophen-3-ol is a sulfur-containing heterocyclic organic compound. Its fundamental properties are summarized below. It is important to note that the isolated monomer is prone to spontaneous dimerization, which complicates the determination of physical constants such as melting and boiling points.[1]
| Property | Value | Source(s) |
| CAS Number | 17236-59-8 | [1] |
| Molecular Formula | C₄H₄OS | [1] |
| Molecular Weight | 100.14 g/mol | [1] |
| Exact Mass | 99.99830 Da | [1] |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |
| LogP (Predicted) | 1.45370 | [1] |
| Topological Polar Surface Area | 48.47 Ų | [1] |
| Synonyms | 3-Hydroxythiophene, Thiophene-3-ol | [1] |
Molecular Structure and Tautomerism
The structure of thiophen-3-ol is not static; it exists as a dynamic equilibrium between two tautomeric forms: the aromatic 'enol' form (thiophen-3-ol) and the non-aromatic 'keto' form (thiophen-3(2H)-one).[1]
Caption: Chemical structure of thiophen-3-ol.
Keto-Enol Tautomerism
The interconversion between the enol and keto forms is a critical aspect of thiophen-3-ol's chemistry.[1][2] This equilibrium is highly sensitive to the solvent environment.[3] The enol form benefits from the aromaticity of the thiophene ring, while the keto form contains a stronger carbon-oxygen double bond. Generally, the keto tautomer is favored in most simple carbonyl compounds, but for certain heterocyclic systems, the stability gained from aromaticity can significantly increase the proportion of the enol form.[2][4] Studies on 3-hydroxythiophenes show they exist in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers.[1]
Caption: Keto-enol tautomerism of thiophen-3-ol.
Dimerization and Stability
Unsubstituted thiophen-3-ol is known to be unstable and spontaneously dimerizes to form 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1] This reactivity complicates its isolation and characterization, often requiring it to be generated and used in situ or studied as substituted, more stable derivatives.
Spectroscopic Characterization
Due to the tautomeric equilibrium and instability, obtaining clean spectroscopic data for pure thiophen-3-ol is challenging. The following data is based on expectations for the thiophene scaffold and related derivatives.[5][6][7]
| Spectroscopy Type | Tautomer | Expected Key Features |
| ¹H NMR | Enol Form | Aromatic protons (δ ≈ 6.5-7.5 ppm) with characteristic thiophene coupling constants (J₂₄, J₂₅, J₃₄, J₄₅). A broad singlet for the hydroxyl proton (O-H). |
| Keto Form | Alkenic protons and aliphatic protons (CH₂) with distinct chemical shifts and couplings. | |
| ¹³C NMR | Enol Form | Aromatic carbons, with the C-OH carbon appearing at a downfield shift (δ ≈ 150-160 ppm).[5] |
| Keto Form | A carbonyl carbon (C=O) signal at a significantly downfield shift (δ ≈ 190-205 ppm).[3] | |
| Infrared (IR) | Enol Form | Broad O-H stretch (~3200-3600 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), C-S stretch (~600-800 cm⁻¹).[8][9] |
| Keto Form | Strong C=O stretch (~1680-1720 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹). | |
| Mass Spec. (MS) | Both | Molecular ion peak (M⁺) at m/z ≈ 100. Fragmentation of the keto form may show a characteristic loss of a CO molecule (28 Da). |
Chemical Reactivity and Synthetic Utility
The dual nature of thiophen-3-ol, arising from its tautomerism, provides it with versatile reactivity.
Reactivity of the Enolate
Treatment of the tautomeric mixture with a base readily deprotonates the molecule to form the corresponding enolate anion.[10] This enolate is a powerful nucleophile and a key intermediate in many synthetic transformations. As an ambident nucleophile, it can react with electrophiles at either the oxygen or the carbon atom.[11][12]
-
O-Alkylation and O-Acylation: The enolate can be regioselectively O-alkylated or O-acylated with high efficiency using appropriate electrophiles.[1] This provides a pathway to various 3-alkoxy and 3-acyloxythiophene derivatives.
-
C-Alkylation: While O-alkylation is often favored, reaction at the C2 carbon can be achieved under specific conditions, leading to 2-substituted thiophen-3(2H)-ones.
Electrophilic Aromatic Substitution
The enol form, being an electron-rich aromatic ring, can undergo electrophilic aromatic substitution. However, 3-hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts.[1] A notable reaction is the Vilsmeier-Haack formylation, which introduces a formyl group at the C2 position.[1][13]
Experimental Protocols
Given the synthetic utility of derivatizing thiophen-3-ol, the following section details a representative experimental protocol for the Vilsmeier-Haack formylation, a key C-C bond-forming reaction.
Protocol: Vilsmeier-Haack Formylation of a 3-Hydroxythiophene Derivative
This procedure describes the formylation at the C2 position of a substituted 3-hydroxythiophene. The Vilsmeier reagent is a weak electrophile generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[13][14][15]
Materials:
-
Substituted 3-hydroxythiophene (1.0 equiv)
-
Dimethylformamide (DMF) (solvent and reagent)
-
Phosphoryl chloride (POCl₃) (1.5 equiv)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, cool DMF in an ice bath. Slowly add POCl₃ (1.5 equiv) dropwise while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride).
-
Reaction: Dissolve the substituted 3-hydroxythiophene (1.0 equiv) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the reaction.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the 2-formyl-3-hydroxythiophene derivative.
Caption: Workflow for the Vilsmeier-Haack formylation.
Applications in Research and Drug Development
The thiophene ring is a privileged scaffold found in numerous pharmaceuticals. Thiophen-3-ol and its derivatives serve as versatile building blocks for accessing more complex molecular architectures. However, the thiophene moiety is also considered a "structural alert" in drug development. Its metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[11] These reactive intermediates can covalently bind to biological macromolecules, potentially leading to drug-induced toxicity. A thorough understanding of the metabolic pathways of any thiophene-containing drug candidate is therefore critical.
Conclusion
Thiophen-3-ol is a fascinating heterocyclic compound whose chemistry is dominated by its keto-enol tautomerism. This equilibrium not only influences its physical properties and stability but also provides a rich platform for chemical transformations through its enolate intermediate and aromatic enol form. While its inherent instability requires careful handling, its utility as a synthetic precursor for creating diverse, functionalized thiophene derivatives makes it a valuable tool for chemists in academia and industry. For drug development professionals, the thiophene core warrants a detailed metabolic investigation to mitigate risks associated with bioactivation.
References
- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. iosrjournals.org [iosrjournals.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. orgosolver.com [orgosolver.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
